molecular formula C8H8N2O B3332810 6-methyl-1H-indazol-7-ol CAS No. 92224-25-4

6-methyl-1H-indazol-7-ol

Cat. No.: B3332810
CAS No.: 92224-25-4
M. Wt: 148.16 g/mol
InChI Key: DZUWYANMJFFUFN-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazol-7-ol (CAS 92224-25-4) is a substituted indazole derivative of significant interest in organic and medicinal chemistry research. The indazole scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous pharmacologically active compounds . This specific molecule, featuring a methyl group at the C6 position and a hydroxyl group at the C7 position, serves as a high-value building block for the synthesis of more complex heterocyclic systems . The indazole nucleus is a key pharmacophore in several marketed drugs and clinical trial candidates, with applications spanning anticancer, anti-inflammatory, and antimicrobial agents . For instance, indazole-based drugs like Pazopanib and Granisetron highlight the scaffold's importance in therapies for cancer and as antiemetics, respectively . The unique electronic and steric profile imparted by the 6-methyl-7-ol substitution pattern on the benzene ring makes this compound particularly valuable for exploring structure-activity relationships and for the rational design of novel molecules with tailored properties . From a synthetic chemistry perspective, indazoles can be constructed via several methodologies, including classical cyclizations like the Jacobson synthesis and contemporary transition metal-catalyzed processes, such as palladium-catalyzed intramolecular amination . The reactivity of the indazole system allows for further functionalization, enabling researchers to create diverse libraries for screening . Safety Information: This compound is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation. Refer to the Safety Data Sheet for detailed handling instructions . Please Note: This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-indazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-6-4-9-10-7(6)8(5)11/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUWYANMJFFUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Structural Characterization of 6 Methyl 1h Indazol 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it is possible to map the connectivity and chemical environment of each atom within the 6-methyl-1H-indazol-7-ol molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their chemical shifts (δ), signal integrations, and spin-spin coupling patterns. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, the hydroxyl proton, and the N-H proton of the indazole ring.

The chemical shifts are influenced by the electron density around the proton. The aromatic protons on the benzene (B151609) ring moiety are expected to resonate in the downfield region (typically δ 6.5-8.0 ppm) due to the anisotropic effect of the aromatic ring current. The specific positions of the substituents (methyl and hydroxyl groups) cause distinct shifts for the H-4 and H-5 protons. The methyl group (CH₃) protons at position 6 would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The hydroxyl (-OH) and the amine (N-H) protons are exchangeable, and their signals often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

Expected ¹H NMR Chemical Shift Assignments for this compound:

Proton Expected Chemical Shift (δ, ppm) Multiplicity
H-3 ~8.0 Singlet
H-4 ~6.8 - 7.2 Doublet
H-5 ~6.8 - 7.2 Doublet
6-CH₃ ~2.2 - 2.5 Singlet
7-OH Variable (broad) Singlet

Note: The exact chemical shifts and coupling constants for H-4 and H-5 would be determined by their coupling interaction.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals.

The aromatic carbons of the indazole ring are expected to appear between δ 110 and 150 ppm. The carbon bearing the hydroxyl group (C-7) would be significantly deshielded due to the electronegativity of the oxygen atom. The methyl carbon (6-CH₃) will resonate in the upfield region of the spectrum (typically δ 15-25 ppm). Unambiguous assignment of each carbon signal is achieved using heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates carbon atoms to their directly attached protons, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between carbons and protons over two or three bonds.

Expected ¹³C NMR Chemical Shift Assignments for this compound:

Carbon Expected Chemical Shift (δ, ppm)
C-3 ~135
C-3a ~120
C-4 ~110
C-5 ~120
C-6 ~125
C-7 ~145
C-7a ~140

Nitrogen-15 (¹⁵N) NMR is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. researchgate.net Although ¹⁵N has a low natural abundance and sensitivity, modern NMR techniques, including HMBC experiments optimized for ¹H-¹⁵N correlations, allow for the determination of nitrogen chemical shifts. nih.gov In the 1H-indazole tautomer of this compound, two distinct nitrogen signals for N-1 and N-2 are expected.

The chemical shifts of the indazole nitrogen atoms are highly sensitive to substitution and tautomeric form. researchgate.net The pyrrole-type nitrogen (N-1, bearing a hydrogen) and the pyridine-type nitrogen (N-2) resonate in different regions of the ¹⁵N NMR spectrum. This distinction is crucial for confirming the predominant tautomer in solution. For N-substituted indazoles, ¹⁵N NMR can definitively distinguish between N-1 and N-2 isomers. researchgate.netnih.gov

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all ¹H and ¹³C signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a correlation between the H-4 and H-5 protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively link the H-4, H-5, and methyl proton signals to their corresponding carbon signals (C-4, C-5, and 6-CH₃).

Solid-state NMR (ssNMR), typically using Cross-Polarization Magic-Angle Spinning (CP/MAS) techniques, provides structural information about the molecule in its solid, crystalline form. acs.orgnih.gov This is particularly valuable as the conformation and intermolecular interactions in the solid state can differ from those in solution. nih.gov By comparing the ¹³C and ¹⁵N chemical shifts obtained from solid-state NMR with those from solution NMR, it is possible to identify differences in molecular structure and environment caused by crystal packing effects. nih.govnih.gov For indazole derivatives, ssNMR has been used to study tautomerism and the effects of intermolecular hydrogen bonding on the chemical shifts. acs.org

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For this compound, an X-ray crystal structure would confirm the planarity of the indazole ring system. A key feature of the solid-state structure of indazoles is the formation of intermolecular hydrogen bonds. mdpi.com Typically, the N-H group of one molecule acts as a hydrogen bond donor to the pyridine-type N-2 atom of an adjacent molecule. This N1-H···N2 interaction often leads to the formation of infinite chains or dimeric structures, which are fundamental to the crystal packing. ias.ac.innih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

However, based on its chemical structure (C₈H₈N₂O), the theoretical monoisotopic mass and molecular weight can be calculated. This information is fundamental for the confirmation of the molecular formula in a high-resolution mass spectrometry (HRMS) analysis.

Table 1: Theoretical Mass Information for this compound

ParameterValue
Molecular Formula C₈H₈N₂O
Theoretical Monoisotopic Mass 148.0637 g/mol
Theoretical Average Mass 148.16 g/mol

In a typical mass spectrometry experiment, the this compound molecule would be ionized, often by techniques such as electron ionization (EI) or electrospray ionization (ESI). The resulting molecular ion (M⁺) or protonated molecule ([M+H]⁺) would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

While specific fragmentation data for this compound is unavailable, a predictive analysis of its fragmentation can be made based on the known fragmentation patterns of related indazole derivatives. The fragmentation process is induced by the excess energy imparted to the molecular ion, causing it to break apart into smaller, characteristic fragment ions.

Table 2: Predicted Fragmentation Behavior of this compound

Predicted ProcessPotential Fragment IonCorresponding m/z
Molecular Ion [C₈H₈N₂O]⁺148
Loss of a hydrogen radical [C₈H₇N₂O]⁺147
Loss of a methyl radical [C₇H₅N₂O]⁺131
Loss of a hydroxyl radical [C₈H₈N₂]⁺131
Loss of carbon monoxide [C₇H₈N₂]⁺118

It is important to emphasize that the fragmentation pattern presented in Table 2 is hypothetical and would require experimental verification through mass spectrometric analysis of this compound. The actual fragmentation would provide invaluable information for the unequivocal structural elucidation of the compound. High-resolution mass spectrometry would be particularly crucial to confirm the elemental composition of the parent ion and its fragments, thereby distinguishing it from isobaric species.

Computational and Theoretical Investigations of 6 Methyl 1h Indazol 7 Ol

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting the properties of molecules such as 6-methyl-1H-indazol-7-ol. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry. These studies provide precise data on bond lengths, bond angles, and dihedral angles.

The optimized geometry from DFT calculations reveals a planar indazole ring system fused to a benzene (B151609) ring. The methyl and hydroxyl substituents introduce slight modifications to the bond lengths and angles of the core structure. For instance, the C-C bond lengths in the benzene moiety and the C-N and N-N bond lengths in the pyrazole (B372694) ring can be accurately predicted. This information is fundamental for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations This table is illustrative and represents the type of data obtained from DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC6-CH3~1.51 Å
C7-OH~1.36 Å
N1-N2~1.35 Å
Bond AngleC5-C6-C7~120°
C6-C7-O~118°
Dihedral AngleH-O-C7-C6~0° or 180°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, FMO analysis would indicate that the HOMO is primarily localized over the electron-rich aromatic system and the hydroxyl group, while the LUMO is distributed over the indazole ring. A smaller HOMO-LUMO gap suggests higher reactivity. The presence of the electron-donating methyl and hydroxyl groups would be expected to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted indazole.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound This table presents hypothetical values to demonstrate the output of FMO analysis.

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap (ΔE) 4.6

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents regions of neutral potential.

An MEP map of this compound would show the most negative potential (red) localized around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, highlighting these as the primary sites for electrophilic interaction. nih.gov The hydrogen atoms, particularly the one on the hydroxyl group and the N-H proton, would exhibit a positive potential (blue), indicating them as sites for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. wikipedia.org This analysis is particularly useful for quantifying hyperconjugative interactions and charge transfer between different parts of the molecule. wikipedia.org

Tautomeric Equilibrium Studies of this compound

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. Understanding the relative stability of these tautomers is crucial as it can significantly influence the compound's chemical and biological properties.

Energetic Differences between 1H- and 2H-Tautomers

Computational studies on various indazole derivatives have consistently shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govnih.gov This trend is attributed to the electronic and structural features of the indazole core. For this compound, theoretical calculations would be employed to determine the relative energies of the 1H- and 2H-tautomers. These calculations typically involve optimizing the geometry of each tautomer and then computing their single-point energies.

It is highly probable that for this compound, the 1H-tautomer is the more stable form. The energetic difference, though likely small, would favor the 1H tautomer in the equilibrium mixture. Factors such as intramolecular hydrogen bonding and solvent effects can also influence the tautomeric equilibrium. For instance, in certain substituted indazoles, specific intramolecular hydrogen bonds can stabilize the 2H form. nih.gov However, in the absence of such specific interactions in this compound, the inherent stability of the 1H-indazole system is expected to dominate.

Table 3: Predicted Relative Energies of this compound Tautomers This table provides a hypothetical comparison of the stability of the two main tautomers.

TautomerRelative Energy (kcal/mol)Predicted Stability
1H-tautomer0.00More Stable
2H-tautomer> 0Less Stable

Influence of Solvent and Substituents on Tautomerism

The indazole scaffold is characterized by annular tautomerism, primarily existing in two forms: the 1H- and 2H-tautomers. In the case of this compound, the position of the proton on one of the two nitrogen atoms of the pyrazole ring is influenced by both the intrinsic stability of the molecule and its surrounding environment.

Influence of Substituents: The electronic nature and position of substituents on the indazole ring are critical in determining the relative stability of its tautomers. Theoretical calculations on various substituted indazoles have shown that while the 1H-tautomer is generally the most stable, electron-withdrawing or donating groups can shift this equilibrium. researchgate.netbeilstein-journals.org

For this compound, two key substituents are present:

6-methyl group: This is an electron-donating group (EDG) which influences the electron density of the benzene portion of the scaffold.

7-hydroxyl group: This group is primarily electron-donating through resonance but can also act as a hydrogen bond donor and acceptor. Its proximity to the N1 position allows for the possibility of intramolecular hydrogen bonding, which could significantly stabilize the 1H-tautomer.

Density Functional Theory (DFT) calculations on similar systems suggest that the energy difference between the 1H- and 2H-tautomers is a delicate balance of these electronic effects and potential intramolecular interactions. nih.gov The stability of the 1H-tautomer in indazole itself is well-established, and it is computationally predicted to be more stable by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov The substituents in this compound, particularly the 7-hydroxyl group, are expected to further favor the 1H form due to stabilizing intramolecular hydrogen bonds.

Influence of Solvent: The polarity of the solvent can significantly alter the tautomeric equilibrium. nih.gov Polar solvents tend to stabilize the tautomer with the larger dipole moment. Computational studies on related heterocyclic systems demonstrate that as solvent polarity increases, the relative energy of the more polar tautomer decreases.

In non-polar solvents, intramolecular forces dominate. For this compound, the intramolecular hydrogen bond between the 7-hydroxyl group and the N1 atom would be a primary stabilizing factor. In polar protic solvents like water or ethanol, the molecule can form intermolecular hydrogen bonds with solvent molecules. This can compete with and disrupt intramolecular hydrogen bonding, potentially altering the energy balance between tautomers. A polarizable continuum model (PCM) is a common computational method used to simulate these solvent effects.

Table 1: Predicted Influence of Solvents on Tautomeric Equilibrium of this compound

SolventDielectric Constant (ε)Expected Predominant TautomerRationale
Gas Phase11H-tautomerIntrinsic stability and strong intramolecular hydrogen bonding.
Dioxane2.21H-tautomerLow polarity; intramolecular forces are expected to dominate.
Chloroform4.81H-tautomerModerate polarity; 1H-tautomer likely remains dominant.
Ethanol24.61H-tautomerPolar protic solvent may stabilize both tautomers, but the inherent stability of the 1H form is expected to prevail.
Water80.11H-tautomerHigh polarity; significant solvation effects, but the intrinsic stability of the 1H-tautomer, bolstered by its substituents, likely maintains it as the major form.

Prediction of Spectroscopic Properties through Computational Methods (e.g., GIAO calculations for NMR shifts)

Computational methods are routinely used to predict spectroscopic properties, providing a powerful tool for structure verification and assignment of experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to theoretical prediction.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors. gaussian.com This method, typically employed in conjunction with DFT (e.g., using the B3LYP functional) and a suitable basis set (such as 6-311++G(d,p)), can predict ¹H and ¹³C chemical shifts with high accuracy. nih.govacs.org

The standard procedure involves:

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation, typically at the same level of theory that will be used for the NMR calculation.

Shielding Calculation: The GIAO method is used to calculate the absolute isotropic shielding values (σ) for each nucleus in the optimized structure.

Chemical Shift Conversion: The calculated shielding values are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

For this compound, such calculations would be invaluable for distinguishing between the 1H- and 2H-tautomers, as the chemical shifts of the ring carbons and protons would differ significantly. The predicted shifts for the 1H-tautomer are expected to show good correlation with experimental data. Substituent effects are well-captured by these methods; for instance, the electron-donating effects of the methyl and hydroxyl groups would result in predictable upfield shifts for certain ring protons and carbons compared to unsubstituted indazole. nih.gov

Table 2: Hypothetical Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomExpected Experimental δ (ppm)GIAO-Calculated δ (ppm)Expected Deviation (ppm)
C3~135~134.5± 1-2
C3a~120~119.8± 1-2
C4~115~115.2± 1-2
C5~125~124.7± 1-2
C6~130~129.5± 1-2
C7~145~144.6± 1-2
C7a~140~139.9± 1-2
C-CH₃~15~14.8± 1

Note: These are illustrative values based on typical shifts for substituted indazoles. Actual values would require specific experimental measurement and computation.

Molecular Dynamics Simulations and Conformational Analysis

While GIAO calculations are performed on a static, optimized structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and interactions with the environment, such as a solvent. nih.gov

For a relatively rigid molecule like this compound, a full conformational analysis would focus on a few key degrees of freedom:

Rotation of the hydroxyl group: The orientation of the C7-O-H bond is a key feature. MD simulations can reveal the preferred dihedral angle and the dynamics of its rotation, including the lifetime of the intramolecular hydrogen bond with N1.

Rotation of the methyl group: While rotation is typically fast, simulations can confirm the low energy barrier and average orientation.

Solvent interactions: In a solvent like water, MD simulations can map the solvation shell around the molecule, identifying stable hydrogen bonding patterns between the solute's hydroxyl and nitrogen atoms and the surrounding water molecules. nih.gov

An MD simulation of this compound would typically be set up by placing the molecule in a periodic box filled with an explicit solvent (e.g., TIP3P water). A molecular mechanics force field (such as OPLS or AMBER) would be used to define the potential energy of the system. After an initial energy minimization and equilibration period, a production run (typically lasting nanoseconds) is performed to collect trajectory data for analysis.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound

ParameterValue / DescriptionPurpose
Force FieldOPLS-AA / AMBERDefines the potential energy function for atomic interactions.
Solvent ModelTIP3P WaterExplicitly models the surrounding aqueous environment.
System Size~3000 water molecules in a cubic boxEnsures the solute does not interact with its periodic images.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions.
Temperature298 K (25 °C)Simulates room temperature conditions.
Simulation Time100 nanosecondsAllows for sufficient sampling of conformational space and solvent reorganization.
AnalysisDihedral angles, Radial Distribution Functions (RDFs), Hydrogen Bond AnalysisTo characterize the conformational preferences of the -OH group and the structure of the surrounding solvent.

Chemical Reactivity and Transformation Studies of 6 Methyl 1h Indazol 7 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring

The indazole ring is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being significantly influenced by the substituents present.

Electrophilic Aromatic Substitution:

The benzene (B151609) portion of the indazole ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. The hydroxyl group at position 7 and the methyl group at position 6 are ortho- and para-directing. This substitution pattern reinforces the activation of specific positions on the benzene ring.

Key electrophilic substitution reactions for indazoles include nitration, halogenation, and sulfonation. For 6-methyl-1H-indazol-7-ol, the primary sites for electrophilic attack are predicted to be positions 4 and 5, which are ortho and para to the powerful activating hydroxyl group.

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄4-Nitro-6-methyl-1H-indazol-7-ol and 5-Nitro-6-methyl-1H-indazol-7-ol
BrominationBr₂/FeBr₃4-Bromo-6-methyl-1H-indazol-7-ol and 5-Bromo-6-methyl-1H-indazol-7-ol
SulfonationFuming H₂SO₄This compound-4-sulfonic acid and this compound-5-sulfonic acid

Nitration of 1H-indazole itself typically yields the 5-nitro derivative as the main product under strongly acidic conditions researchgate.net. The presence of the activating groups in this compound is expected to facilitate these reactions under milder conditions and influence the isomeric distribution of the products.

Nucleophilic Substitution:

The nitrogen atoms within the indazole ring are nucleophilic and can participate in reactions with electrophiles. Alkylation and acylation reactions commonly occur at the N1 and N2 positions, often resulting in a mixture of isomers. The ratio of N1 to N2 substitution is dependent on the reaction conditions, including the nature of the electrophile, the solvent, and the presence of a base. The 1H-tautomer is generally more stable than the 2H-tautomer smolecule.com.

Additionally, the indazole ring can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or through the formation of an indazole anion organic-chemistry.org. For this compound, direct nucleophilic aromatic substitution on the carbocyclic ring is unlikely unless further activating groups are introduced.

Functional Group Interconversions of the Hydroxyl and Methyl Groups

The hydroxyl and methyl groups of this compound are amenable to a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Reactions of the Hydroxyl Group:

The phenolic hydroxyl group at position 7 can undergo several characteristic reactions:

Etherification: Reaction with alkyl halides in the presence of a base will yield the corresponding 7-alkoxy-6-methyl-1H-indazole.

Esterification: Acylation with acid chlorides or anhydrides will produce 7-acyloxy-6-methyl-1H-indazole derivatives.

O-Sulfonylation: Treatment with sulfonyl chlorides leads to the formation of sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

These transformations are standard for phenolic compounds and allow for the introduction of a wide array of functionalities.

Reactions of the Methyl Group:

The methyl group at position 6 can also be chemically modified:

Oxidation: Strong oxidizing agents can convert the methyl group to a carboxylic acid, yielding 7-hydroxy-1H-indazole-6-carboxylic acid. Milder oxidation conditions could potentially lead to the corresponding aldehyde or alcohol.

Halogenation: Radical halogenation, typically using N-bromosuccinimide (NBS), can introduce a halogen to the benzylic position, forming a 6-(halomethyl)-1H-indazol-7-ol. This product is a versatile intermediate for further nucleophilic substitutions.

Functional GroupReactionReagentsProduct
HydroxylEtherificationR-X, Base7-Alkoxy-6-methyl-1H-indazole
HydroxylEsterificationRCOCl or (RCO)₂O7-Acyloxy-6-methyl-1H-indazole
MethylOxidationKMnO₄ or other strong oxidant7-Hydroxy-1H-indazole-6-carboxylic acid
MethylHalogenationNBS6-(Bromomethyl)-1H-indazol-7-ol

Cycloaddition Reactions and Annulations Involving the Indazole Moiety

Indazoles can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner. The most common type of cycloaddition involving indazoles is the [3+2] dipolar cycloaddition.

In these reactions, in situ generated species such as nitrile imines or diazo compounds can react with arynes to form the indazole ring system organic-chemistry.orgacs.org. While these are typically methods for synthesizing the indazole core, the existing indazole can also potentially react in cycloaddition processes. For instance, 2H-indazoles can be synthesized through a [3+2] cycloaddition of sydnones with arynes nih.gov.

Annulation reactions, which involve the formation of a new ring fused to the existing indazole structure, can be achieved through various strategies. These often involve transition-metal-catalyzed C-H activation and subsequent cyclization mdpi.com. For this compound, the presence of the hydroxyl and methyl groups could influence the regioselectivity of such annulation reactions.

Reaction Mechanisms of this compound Transformations

The transformations of this compound proceed through well-established reaction mechanisms in organic chemistry.

Electrophilic Aromatic Substitution: This proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) after the initial attack of the electrophile on the electron-rich benzene ring. The activating hydroxyl and methyl groups stabilize this intermediate, particularly when the attack occurs at the ortho and para positions. Subsequent deprotonation restores the aromaticity of the ring.

Nucleophilic Substitution at Nitrogen: The reaction of the indazole with an electrophile, such as an alkyl halide, involves the nucleophilic attack of one of the ring nitrogen atoms on the electrophile. In the presence of a base, the indazole is deprotonated to form a more nucleophilic indazolide anion, which then reacts with the electrophile.

Functional Group Interconversions: The mechanisms for the reactions of the hydroxyl and methyl groups follow standard pathways. For example, Williamson ether synthesis for the hydroxyl group proceeds via an SN2 mechanism. Oxidation of the methyl group involves the attack of the oxidizing agent on the methyl C-H bonds. Benzylic halogenation occurs through a free radical chain mechanism.

Cycloaddition Reactions: The mechanism of [3+2] cycloaddition reactions is a concerted pericyclic process, where the two reactants come together to form a five-membered ring in a single step. The regioselectivity of these reactions is governed by the electronic properties of the dipole and the dipolarophile. In the case of indazole synthesis via this route, an aryne intermediate is often generated, which then undergoes cycloaddition with a 1,3-dipole acs.orgthieme-connect.com.

Biological Activity and Mechanistic Studies of 6 Methyl 1h Indazol 7 Ol and Its Analogs

In Vitro Enzyme Inhibition Studies

The indazole nucleus has been identified as a "privileged scaffold" in drug discovery, particularly for the development of enzyme inhibitors. The following sections detail the inhibitory activities of 6-methyl-1H-indazol-7-ol and its structural analogs against various enzymes.

Modulation of Nitric Oxide Synthase (NOS) Isoforms (e.g., nNOS, iNOS)

For instance, 1H-indazole-7-carbonitrile was found to be a potent inhibitor with a preference for constitutive NOS (nNOS and eNOS) over inducible NOS (iNOS). In contrast, 1H-indazole-7-carboxamide, while slightly less potent, exhibited a surprising selectivity for nNOS. The mechanism of inhibition for these analogs is competitive with respect to both the substrate L-arginine and the cofactor tetrahydrobiopterin.

Table 1: Inhibition of NOS Isoforms by 7-Substituted Indazole Analogs
CompoundTarget IsoformInhibitory ActivitySelectivity Profile
1H-indazole-7-carbonitrilenNOS, iNOSPotentPreference for constitutive NOS over iNOS
1H-indazole-7-carboxamidenNOSSlightly less potent than 1H-indazole-7-carbonitrileSelective for neuronal NOS
7-Nitro-1H-indazolenNOSPotentSelective for neuronal NOS

These findings suggest that the this compound, with its hydroxyl group at the 7-position, could potentially interact with the active site of NOS isoforms. The electronic and steric properties of the hydroxyl and methyl groups would be key determinants of its inhibitory potential and selectivity profile.

Inhibition of Monoamine Oxidase (MAO) Isoforms (e.g., MAO-B)

The indazole scaffold has been explored for the development of monoamine oxidase (MAO) inhibitors, particularly for the MAO-B isoform, which is a target in the treatment of neurodegenerative diseases. While direct experimental data for this compound is not available, studies on indazole-5-carboxamides have identified potent and selective MAO-B inhibitors.

In a study of N-unsubstituted and N1-methylated indazole-5-carboxamides, several compounds were identified as subnanomolar inhibitors of MAO-B. The introduction of a methyl group at the N1 position of the indazole ring was well-tolerated and in some cases led to a slight increase in inhibitory potency and selectivity for MAO-B. These compounds were found to be reversible and competitive inhibitors.

Table 2: MAO-B Inhibition by Indazole-5-carboxamide Analogs
Compound ClassTarget IsoformInhibitory PotencySelectivity
N-unsubstituted indazole-5-carboxamidesMAO-BSubnanomolar (pIC50 > 8.8)Selective for MAO-B over MAO-A
N1-methylated indazole-5-carboxamidesMAO-BSubnanomolar (pIC50 > 8.8)Selective for MAO-B over MAO-A

Although the substitution pattern of this compound differs significantly from these reported MAO-B inhibitors, the general ability of the indazole ring to serve as a scaffold for potent and selective MAO-B inhibitors is noteworthy.

Tyrosine Kinase Inhibition Mechanisms

The indazole ring is considered a privileged scaffold for the development of protein kinase inhibitors. A vast number of tyrosine kinase inhibitors incorporate the indazole moiety, which can form crucial hydrogen bonding interactions with the hinge region of the kinase domain. While specific inhibitory data for this compound against tyrosine kinases is not documented in the searched literature, the general applicability of the indazole scaffold in this area is well-established.

For example, pazopanib, a potent multi-target tyrosine kinase inhibitor, features a substituted indazole core. The development of various indazole-based compounds has led to inhibitors of fibroblast growth factor receptors (FGFRs) and anaplastic lymphoma kinase (ALK). The specific substitutions on the indazole ring are critical for determining the potency and selectivity of these inhibitors against different tyrosine kinases. The mechanism of action for these types of inhibitors is typically ATP-competitive, where the inhibitor binds to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. Overexpression of IDO1 in cancer cells contributes to an immunosuppressive tumor microenvironment. A study on 4,6-substituted-1H-indazole derivatives identified them as potent dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan catabolism.

In this study, compound 35 , a 4,6-disubstituted-1H-indazole, demonstrated the most potent IDO1 inhibitory activity with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in a HeLa cell-based assay. This compound also showed significant inhibition of TDO. The structure-activity relationship (SAR) studies in this research highlighted the importance of substitutions at the 4 and 6 positions of the indazole ring for potent IDO1/TDO inhibition.

Table 3: IDO1 and TDO Inhibition by a 4,6-Disubstituted-1H-Indazole Analog (Compound 35)
Assay TypeIDO1 IC50 (µM)TDO IC50 (µM)
Enzymatic Assay0.742.93
HeLa Cell-based Assay1.37-
A172 Cell-based Assay-7.54

These findings are particularly relevant as they demonstrate that substitution at the 6-position of the indazole ring can lead to potent IDO1 inhibition. This suggests that this compound could potentially exhibit activity against IDO1, although the specific combination of a methyl group at position 6 and a hydroxyl group at position 7 would need to be experimentally verified.

Syk Kinase Inhibition Mechanisms

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. While there is extensive research on Syk inhibitors, the searched literature did not yield specific information on indazole-based compounds, including this compound, as Syk kinase inhibitors. The development of Syk inhibitors has primarily focused on other heterocyclic scaffolds.

In Vitro Cellular Activity Studies (Non-Clinical)

While direct in vitro cellular activity studies for this compound are not available in the reviewed literature, studies on various substituted indazole analogs have demonstrated a range of cellular effects, most notably antiproliferative and cytotoxic activities against cancer cell lines.

One study investigated the in vitro antiproliferative activity of a series of novel indazole derivatives and found that compound 2f exhibited potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. Another study on curcumin (B1669340) indazole analogs showed that these compounds exhibited low to moderate cytotoxicity against MCF-7, HeLa, and WiDr cells. For example, one of the more active compounds, 3b , had an IC50 of 27.20 µM against WiDr cells.

Table 4: In Vitro Antiproliferative/Cytotoxic Activity of Indazole Analogs
CompoundCell LineActivityIC50 (µM)
Compound 2fVarious cancer cell linesAntiproliferative0.23–1.15
Curcumin Indazole Analog 3bMCF-7 (Breast)Cytotoxic>45.97
HeLa (Cervical)Cytotoxic>46.36
WiDr (Colon)Cytotoxic27.20

These studies indicate that the indazole scaffold can be a foundation for the development of compounds with significant antiproliferative and cytotoxic effects. The specific substitution pattern on the indazole ring is a critical determinant of the potency and selectivity of these cellular activities.

Cell Line Proliferation Inhibition and Antiproliferative Mechanisms

For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against a panel of human cancer cell lines. One notable compound from this series, compound 6o , displayed a promising inhibitory effect against the chronic myeloid leukemia (K562) cell line with an IC50 value of 5.15 µM. This compound also showed considerable selectivity for cancer cells over normal cells, with an IC50 value of 33.2 µM against human embryonic kidney (HEK-293) cells nih.gov.

Another study on indazole derivatives reported that compound 2f exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM.

The antiproliferative mechanisms of these indazole analogs are believed to involve the arrest of the cell cycle. For example, compound 6o was found to cause an increase in the G0/G1 phase population of K562 cells, suggesting that it exerts its antitumor properties by affecting cell cycle distribution nih.gov.

Table 1: Antiproliferative Activity of Selected Indazole Analogs

Compound Cell Line IC50 (µM)
6o K562 (Chronic Myeloid Leukemia) 5.15 nih.gov
6o HEK-293 (Normal Kidney) 33.2 nih.gov

| 2f | Multiple Cancer Cell Lines | 0.23 - 1.15 |

Note: The data in this table is for analogs of this compound and is provided for comparative purposes.

Induction of Apoptosis in Cultured Cells

The anticancer activity of indazole derivatives is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies on analogs of this compound have shed light on the potential pathways through which this may occur.

Compound 6o was confirmed to affect apoptosis in K562 cells, likely by inhibiting members of the Bcl-2 family of proteins and modulating the p53/MDM2 pathway in a concentration-dependent manner nih.gov. The Bcl-2 family plays a crucial role in regulating apoptosis, with proteins like Bax promoting cell death and Bcl-2 inhibiting it.

Similarly, treatment of the breast cancer cell line 4T1 with compound 2f was found to dose-dependently promote apoptosis. This was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.

Modulation of Cellular Signaling Pathways

The biological effects of indazole derivatives are often mediated by their interaction with and modulation of key cellular signaling pathways that are frequently dysregulated in cancer. While specific studies on this compound are limited, research on its analogs points towards the involvement of pathways such as the PI3K/Akt and MAPK signaling cascades.

A series of 3-amino-1H-indazole derivatives were found to target the PI3K/AKT/mTOR pathway, which is a critical pathway for cell growth, proliferation, and survival nih.gov. Inhibition of this pathway can lead to the suppression of tumor growth.

Furthermore, a study on novel 1,3-dimethyl-6-amino indazole derivatives demonstrated that one compound selectively activated extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells. The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis nih.gov.

Receptor Interaction Studies

Serotonin (B10506) 5-HT2 Receptor Agonism at the Molecular Level

A significant finding in the study of this compound analogs is their interaction with serotonin receptors, particularly the 5-HT2 subtype. A study identified 1-((S)-2-aminopropyl)-1H-indazol-6-ol , a close analog, as a potent and peripherally acting 5-HT2 receptor agonist with an EC50 of 42.7 nM and a maximal effect (Emax) of 89% nih.gov. This compound demonstrated high selectivity for 5-HT2 receptors over other serotonin receptor subtypes and other receptor families nih.gov.

The molecular mechanism of agonism at the 5-HT2A receptor by related compounds involves interactions with key amino acid residues. Virtual docking studies of N-benzyl phenethylamine (B48288) agonists into a human 5-HT2A receptor homology model suggested that the N-benzyl moiety may interact with Phenylalanine 339 (Phe339), while the phenethylamine portion likely interacts with Phenylalanine 340 (Phe340) nih.gov. Mutations of these residues confirmed their importance for agonist affinity and activity nih.gov. It is plausible that this compound and its agonistic analogs share a similar binding mode.

Other Receptor Binding and Activation Mechanisms

Currently, there is limited publicly available information regarding the binding and activation mechanisms of this compound at other receptor sites. Further research is required to fully elucidate its receptor interaction profile.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. While specific SAR studies focused solely on this compound derivatives are not extensively documented, general SAR principles for indazole-based anticancer agents can be inferred from the existing literature.

For the 1H-indazole-3-amine series of compounds, modifications at the N-1 position of the indazole ring and substitutions on the appended phenyl ring were explored to understand their impact on antiproliferative activity. These studies help in identifying the key structural features necessary for potent and selective anticancer activity.

Systematic variation of substituents at different positions of the indazole ring, such as at the C3, C5, or C7 positions, can be used to fine-tune the pharmacological profile of these compounds . For instance, the introduction of electron-withdrawing groups like a nitro group at the C5 position can enhance the electrophilicity of the molecule, potentially impacting its binding affinity to target proteins .

A study on oxazolyl- and thiazolyl-indoles as antiproliferative agents revealed that the presence of a chlorine substituent at the 5-position of the indole (B1671886) ring improved both the potency and cancer cell selectivity of the compounds nih.gov. This highlights the importance of halogen substitutions in modulating the biological activity of heterocyclic compounds.

Further targeted synthesis and biological evaluation of derivatives of this compound are necessary to establish a detailed and specific SAR for this particular scaffold.

Impact of Substituent Position and Nature on Biological Interactions

The biological activity of indazole derivatives is intricately linked to the substitution pattern on the indazole core. The position and electronic properties of substituents can modulate the compound's affinity for its biological target, as well as its pharmacokinetic properties.

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available research, general principles derived from studies on other indazole analogs can provide valuable insights. For instance, the antimicrobial activity of indazole derivatives has been shown to be influenced by the presence of various functional groups.

In a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives, compounds bearing a 4-chlorophenyl or a 4-fluorophenyl group at the 3-position, coupled with a 4-nitrophenylsulfonyl group at the 2-position, were identified as the most active antimicrobial agents. nih.gov This suggests that the presence of electron-withdrawing groups on the phenyl rings attached to the indazole core can be crucial for enhancing antibacterial and antifungal activity.

Furthermore, studies on other heterocyclic scaffolds have demonstrated that the introduction of different substituents can significantly impact biological activity. For example, in a series of thiazole (B1198619) derivatives, the nature of the substituent on a linked phenyl ring was found to be a key determinant of antibacterial and antifungal efficacy. nih.gov

For this compound, the methyl group at the 6-position and the hydroxyl group at the 7-position are key structural features. The methyl group, being an electron-donating group, can influence the electron density of the aromatic ring system, which may affect its interaction with biological macromolecules. The hydroxyl group at the 7-position can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within the binding site of a target enzyme or receptor. Alterations to these groups, such as substitution of the methyl group with other alkyl or electron-withdrawing groups, or modification of the hydroxyl group, would be expected to have a significant impact on the biological activity profile of the molecule.

Elucidation of Pharmacophore Features (Conceptual)

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For antimicrobial agents, these features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that can engage in π-stacking interactions.

While a specific pharmacophore model for the antimicrobial activity of this compound has not been explicitly defined in the literature, a conceptual model can be proposed based on the structural features of the indazole scaffold and general principles of antimicrobial drug design.

Key pharmacophoric features of this compound and its analogs likely include:

An Aromatic Ring System: The bicyclic indazole core provides a rigid aromatic scaffold that can participate in hydrophobic and π-stacking interactions with amino acid residues in the active site of a target protein.

Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the pyrazole (B372694) ring and the hydroxyl group at the 7-position can act as hydrogen bond donors and acceptors. These interactions are often critical for anchoring a ligand within a binding pocket and for molecular recognition.

A Hydrophobic Region: The methyl group at the 6-position contributes to the lipophilicity of the molecule, which can be important for membrane permeability and interaction with hydrophobic pockets in the target protein.

Computational studies on other heterocyclic antimicrobial agents have successfully identified pharmacophore models. For instance, a pharmacophore model for imidazole[1,2-a] pyrazine (B50134) derivatives with antibacterial activity identified key features that contribute to their interaction with bacterial enzymes. espublisher.com A similar approach could be applied to a series of active this compound analogs to computationally derive a pharmacophore model, which would be invaluable for the rational design of new and more potent antimicrobial agents based on this scaffold.

Antimicrobial and Antifungal Activity Evaluations (In Vitro)

The in vitro evaluation of new chemical entities is a critical step in the discovery of novel antimicrobial and antifungal agents. The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent, representing the lowest concentration that prevents the visible growth of a microorganism.

For example, a study on a series of indazole derivatives reported their evaluation against various bacterial and fungal strains. nih.gov The results indicated that certain indazole compounds exhibited antibacterial activity, particularly against Enterococcus faecalis, with MIC values ranging from 64 to 128 µg/mL against certain strains. nih.gov Another study on 6-bromo-1H-indazole derivatives tethered to a 1,2,3-triazole moiety also reported their evaluation for antimicrobial efficacy against different bacterial and fungal strains, with some derivatives showing moderate to good inhibition compared to standard drugs. researchgate.net

In a separate investigation, a series of indazole-linked triazoles were synthesized and evaluated for their antifungal properties. One analog with a 5-bromo substitution on the indazole ring demonstrated significant in vitro activity against a range of fungal species, including Candida spp. and Aspergillus spp. nih.gov

The following table presents hypothetical in vitro antimicrobial and antifungal activity data for this compound and its conceptual analogs to illustrate how such data would be presented. It is important to note that this data is for illustrative purposes only and is not based on experimental results for the specified compounds.

CompoundR1R2MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. C. albicans
This compound-CH3-OHData Not AvailableData Not AvailableData Not Available
Analog A-H-OH>128>12864
Analog B-Cl-OH326416
Analog C-CH3-OCH364>12832

Future Research Directions and Broader Perspectives

Development of Novel Synthetic Routes for Specific Regioisomers

The synthesis of substituted indazoles often faces the challenge of regioselectivity, particularly in controlling substitution at the N-1 versus the N-2 position of the pyrazole (B372694) ring. nih.gov While general methods for indazole synthesis are well-established, the development of routes that yield specific regioisomers like 6-methyl-1H-indazol-7-ol with high precision and efficiency is a key area of ongoing research.

Future synthetic strategies will likely move beyond traditional methods and focus on advanced, catalyst-driven approaches. Key areas of development include:

Transition-Metal-Catalyzed C-H Functionalization : This powerful technique allows for the direct formation of C-C or C-N bonds on the indazole core. researchgate.net Future work could focus on developing directing groups that enable a catalyst, such as palladium or rhodium, to selectively functionalize the C-7 position prior to or after the formation of the indazole ring, ensuring the precise placement of the hydroxyl group.

Regioselective Cyclization Reactions : Novel methods for constructing the indazole ring itself can provide regiochemical control. For instance, copper-catalyzed one-pot, three-component reactions of substituted 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been shown to produce 2H-indazoles selectively. organic-chemistry.org Adapting such multicomponent reactions or developing new cyclization cascades from specifically designed linear precursors could provide direct access to the 1H-indazole tautomer with the desired 6-methyl and 7-hydroxyl substitutions.

Photocatalysis and Electrochemistry : These emerging synthetic tools offer mild reaction conditions and unique reactivity pathways. organic-chemistry.org Light- or electricity-driven reactions could enable challenging bond formations or functional group installations with high regioselectivity, potentially reducing the need for protecting groups and multiple steps, leading to more efficient and sustainable syntheses.

Control over N-alkylation also remains a critical aspect. Studies have shown that the choice of base and solvent can profoundly influence the N-1/N-2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N-1 alkylation, while other conditions might promote N-2 substitution. nih.gov Tailoring these conditions for the this compound backbone is essential for creating derivatives for further study.

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational chemistry provides indispensable tools for understanding molecular behavior and guiding experimental design. For this compound, advanced modeling can accelerate both the development of synthetic routes and the discovery of new biological functions.

Mechanism Prediction: Density Functional Theory (DFT) calculations are instrumental in elucidating reaction mechanisms. nih.govcore.ac.uk By modeling the energy of intermediates and transition states, chemists can predict the most likely reaction pathway, understand the origins of regioselectivity, and rationally design catalysts or reaction conditions to favor the desired isomer. nih.gov DFT can also calculate electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which provides insight into the molecule's reactivity. nih.govrsc.org

Lead Optimization in Drug Discovery: The indazole scaffold is a "privileged" structure in medicinal chemistry, known for its ability to bind to many biological targets, particularly protein kinases. rsc.orgbiotech-asia.org Computational methods are central to optimizing indazole-based compounds as potential drugs:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a derivative of this compound) when bound to a protein target. researchgate.net It helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com Docking studies have been used to evaluate indazole derivatives as inhibitors of targets like Cyclooxygenase-2 (COX-2) and various kinases. biotech-asia.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time, providing insights into its stability and conformational dynamics. researchgate.netnih.gov This method can validate docking results and offer a more realistic picture of the binding interactions in a physiological environment. scispace.com

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the structural features of a series of compounds with their biological activity. nih.gov These models generate contour maps that indicate where steric bulk or electrostatic charge can be modified to enhance potency, guiding the design of new, more effective analogs. nih.gov

Table 1: Applications of Computational Modeling for this compound

Computational MethodApplication AreaKey Insights Provided
Density Functional Theory (DFT)Synthetic Route DevelopmentPrediction of reaction pathways, transition state energies, and origins of regioselectivity. nih.gov Calculation of electronic properties (HOMO/LUMO) to understand chemical reactivity. nih.gov
Molecular DockingLead OptimizationPrediction of binding modes within a protein's active site. Identification of key hydrogen bonds and hydrophobic interactions. mdpi.com Ranking of potential drug candidates based on binding scores. nih.gov
Molecular Dynamics (MD) SimulationsLead OptimizationAssessment of the stability of the ligand-protein complex over time. nih.gov Refinement of binding poses and calculation of binding free energies. researchgate.net
3D-Quantitative Structure-Activity Relationship (3D-QSAR)Lead OptimizationGeneration of models that correlate molecular properties with biological activity. nih.gov Visual maps guiding structural modifications to improve potency and selectivity. nih.gov

Exploration of New Biological Targets and Pathways

Derivatives of the indazole scaffold exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govsmolecule.com Many approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature this core structure. rsc.org Future research on this compound and its derivatives will aim to identify novel biological targets and signaling pathways.

Known targets for the broader indazole class provide a starting point for investigation. These include:

Protein Kinases: Indazoles are potent inhibitors of numerous kinases, such as Aurora kinases, AXL, Janus kinases (JAK), and mitogen-activated protein kinases (MAPK1). nih.govmdpi.comnih.govnih.gov

Other Enzymes: Indazole derivatives have been designed to inhibit enzymes like Indoleamine 2,3-dioxygenase (IDO1), which is a target in cancer immunotherapy, and Poly(ADP-ribose)polymerase-1 (PARP-1). nih.govnih.gov

Signaling Pathways: Research has shown that some indazoles can modulate critical cancer-related pathways, such as the p53/MDM2 pathway, and induce apoptosis. mdpi.com

Future exploration could venture into less conventional target classes. For example, novel indazole compounds have recently been investigated as inhibitors of Transcriptional Enhanced Associate Domain (TEAD) transcription factors, which are involved in the Hippo signaling pathway and are implicated in cancer development. nih.gov The specific substitution on this compound may confer selectivity for new kinase sub-types or previously unexplored enzyme families. Its potential as an anti-inflammatory agent via COX-2 inhibition or as a modulator of apoptosis signal-regulating kinase 1 (ASK1) in inflammatory diseases also warrants further investigation. scispace.comnih.gov

Table 2: Potential Biological Targets for this compound Derivatives

Target ClassSpecific ExamplesTherapeutic Area
Protein KinasesAXL, Aurora Kinases, JAK, MAPK1, ASK1, EGFR, FGFR nih.govmdpi.comnih.govnih.govnih.govOncology, Inflammation
Other EnzymesIDO1, PARP-1, COX-2 scispace.comnih.govnih.govOncology, Inflammation
Transcription FactorsTEAD nih.govOncology
Signaling Pathway Proteinsp53/MDM2, Bcl-2 family proteins mdpi.comOncology

Integration with Materials Science and Supramolecular Chemistry

The applications of this compound are not limited to biology. Its rigid, aromatic structure and hydrogen-bonding capabilities make it an attractive building block for materials science and supramolecular chemistry. smolecule.com

Organic Electronics: Heterocyclic compounds, including imidazole (B134444) and indazole derivatives, are being explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs). google.com These molecules can function as hole-injection, hole-transport, or electron-transport materials. The specific electronic properties of this compound, influenced by its methyl and hydroxyl groups, could be tuned for applications in organic electronics or as a monomer for creating conductive polymers. smolecule.comchemimpex.com

Supramolecular Chemistry: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The this compound molecule possesses both a hydrogen bond donor (the N-H of the pyrazole ring and the O-H of the hydroxyl group) and hydrogen bond acceptors (the pyridine-like nitrogen atom). This functionality allows for self-assembly into predictable, ordered structures. Unsubstituted indazole is known to form dimers and trimers through N-H···N hydrogen bonds. caribjscitech.com The additional hydroxyl group in this compound provides a second site for strong, directional hydrogen bonding, potentially leading to the formation of more complex supramolecular architectures such as chains, sheets, or helical structures. mdpi.com These self-assembled materials could have applications in areas like crystal engineering, porous materials, and sensing.

Conclusion

Summary of Key Research Themes on 6-Methyl-1H-indazol-7-ol

Direct research focusing exclusively on this compound is not extensively documented in publicly available literature. However, by examining studies on closely related analogs, particularly 6-methyl-1H-indazole and various 7-substituted-1H-indazoles, several key research themes emerge that suggest potential areas of investigation for this specific compound. The indazole scaffold is a cornerstone in medicinal chemistry, with research consistently demonstrating its value in developing new therapeutic agents. pnrjournal.com

Derivatives of 6-methyl-1H-indazole have been explored for a range of biological activities, including potential antimicrobial, anticancer, and neuroprotective effects. smolecule.com The methyl group at the C6 position is understood to influence the molecule's electronic properties and reactivity, making it a valuable starting point for the synthesis of more complex molecules. smolecule.com Research into other 7-substituted indazoles has revealed their potential as potent inhibitors of nitric oxide synthases (NOS), with some analogs showing selectivity for neuronal NOS. nih.gov For instance, 1H-indazole-7-carbonitrile has demonstrated potency comparable to the well-studied 7-nitro-1H-indazole. nih.gov This suggests that the functional group at the C7 position, such as the hydroxyl group in this compound, is a critical determinant of biological activity and selectivity.

Another significant area of research for analogous compounds is in the treatment of ocular hypertension. For example, 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent 5-HT2 receptor agonist with significant ocular hypotensive activity. nih.gov This highlights the potential for hydroxylated indazoles in ophthalmology. Given these precedents, the primary research themes for this compound would likely revolve around its synthesis and its potential as a biologically active agent, particularly in the fields of oncology, neuropharmacology, and infectious diseases.

Persistent Challenges and Promising Avenues in Indazole Research

Despite the significant interest in indazole derivatives for their therapeutic potential, several challenges persist in this area of research. A primary hurdle is the development of efficient and regioselective synthetic methodologies. researchgate.net The synthesis of polysubstituted indazoles often faces issues of low yield and the formation of isomeric mixtures, which can be difficult to separate. jmchemsci.com The inherent tautomerism of the indazole ring, existing as 1H and 2H forms, further complicates synthesis and can influence the biological properties of the final compounds. jmchemsci.com The 1H-tautomer is generally more thermodynamically stable and is the predominant form. nih.gov

Despite these challenges, the future of indazole research is promising. The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, and its derivatives are integral to several FDA-approved drugs for treating cancer. pnrjournal.com A major avenue of research is the development of indazole-based kinase inhibitors for cancer therapy. nih.gov The versatility of the indazole ring allows for substitution at various positions, enabling the fine-tuning of activity against specific kinase targets like epidermal growth factor receptor (EGFR) and fibroblast growth factor receptors (FGFRs). nih.gov Furthermore, there is growing interest in the application of indazole derivatives for treating inflammatory conditions and neurodegenerative diseases. smolecule.com The development of novel synthetic strategies, including one-pot synthesis and copper-mediated coupling reactions, is helping to overcome some of the persistent synthetic challenges. mdpi.com

Broader Implications for Heterocyclic Chemistry

The extensive research on indazoles, including substituted variants like this compound, has broader implications for the field of heterocyclic chemistry. The indazole ring system serves as a vital model for understanding the chemical and physical properties of fused nitrogen-containing heterocycles. jmchemsci.com Studies into the synthesis and reactivity of indazoles contribute to a deeper understanding of fundamental organic reactions and mechanisms, such as C-H bond amination and palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov

The exploration of structure-activity relationships (SAR) in indazole derivatives provides valuable insights that can be applied to other heterocyclic systems. frontiersin.org By systematically modifying the substituents on the indazole core and evaluating the impact on biological activity, researchers can develop predictive models for designing more potent and selective drug candidates. This knowledge is transferable to the design of other heterocyclic compounds targeting similar biological pathways. Moreover, the utility of indazoles extends beyond pharmaceuticals into materials science, where they are investigated for applications in organic electronics. smolecule.com The continued investigation of indazoles will undoubtedly lead to the discovery of new compounds with novel applications and further enrich the versatile field of heterocyclic chemistry.

Q & A

Q. What are common synthetic routes for preparing 6-methyl-1H-indazol-7-ol?

  • Methodological Answer : A typical route involves demethylation of methoxy-protected precursors. For example, boron tribromide (BBr₃) in dichloromethane can selectively remove methyl groups to yield phenolic hydroxyl groups, as demonstrated in the synthesis of structurally similar indazole derivatives . After reaction completion, purification via flash chromatography (e.g., 40% EtOAc-hexanes) ensures high purity, with yields averaging ~87% for analogous compounds. Key steps include:
  • Deprotection under anhydrous conditions.
  • Solvent selection (e.g., CH₂Cl₂) to avoid side reactions.
  • Monitoring by TLC (e.g., Rf = 0.33 in 70:30 EtOAc:hexanes) .

Q. How is the purity and structure of this compound confirmed?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Look for characteristic shifts, such as aromatic protons (δ ~6.5–8.5 ppm) and hydroxyl groups (broad singlet ~δ 5–7 ppm). For example, indazole derivatives show distinct splitting patterns (e.g., J = 8.7 Hz for coupling between adjacent protons) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.1497) with <5 ppm error .
  • X-ray crystallography : Refinement using programs like SHELXL resolves bond lengths and angles, critical for verifying regiochemistry .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
  • Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation times).
  • Structural validation : Use X-ray or DFT calculations to confirm tautomeric forms, as indazoles may exhibit keto-enol equilibria affecting activity .
  • Meta-analysis : Apply longitudinal statistical models (e.g., cross-lagged SEM) to isolate confounding variables, as demonstrated in pharmacological outcome studies .

Q. What strategies optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer : Optimize parameters systematically:
  • Catalysts : Screen alternatives (e.g., CuI for cyclization steps) to reduce side products .
  • Solvent polarity : Higher polarity solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature control : Low temperatures (~0°C) minimize decomposition during sensitive steps like demethylation .
  • Scale-up considerations : Use flow chemistry for reproducibility, as batch reactions may suffer from mixing inefficiencies .

Key Recommendations

  • Experimental Design : Use factorial designs to test variable interactions (e.g., temperature vs. catalyst loading).
  • Data Validation : Cross-reference NMR with IR (e.g., ν = 3317 cm⁻¹ for -OH stretches) and elemental analysis (e.g., C 73.52%, H 5.22%) .
  • Contradiction Analysis : Apply falsification frameworks (e.g., constructive refutability in IDA) to isolate experimental artifacts .

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Reactant of Route 1
6-methyl-1H-indazol-7-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.